5-(CYCLOPROPYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
CAS No.: 941243-72-7
Cat. No.: VC5142452
Molecular Formula: C18H20N4O3S
Molecular Weight: 372.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941243-72-7 |
|---|---|
| Molecular Formula | C18H20N4O3S |
| Molecular Weight | 372.44 |
| IUPAC Name | 5-(cyclopropylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C18H20N4O3S/c19-12-16-18(20-14-6-7-14)25-17(21-16)13-4-8-15(9-5-13)26(23,24)22-10-2-1-3-11-22/h4-5,8-9,14,20H,1-3,6-7,10-11H2 |
| Standard InChI Key | RWCFXVGLOCMPDU-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4CC4)C#N |
Introduction
The compound 5-(Cyclopropylamino)-2-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic molecule featuring a combination of functional groups including cyclopropylamino, piperidine-1-sulfonyl, and oxazole rings. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic versatility.
Synthesis and Preparation
The synthesis of 5-(Cyclopropylamino)-2-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropylamino and piperidine-1-sulfonyl groups. Common methods for synthesizing oxazoles include cyclization reactions involving amino acids or their derivatives.
Potential Applications
-
Pharmaceutical Research: Compounds with oxazole and sulfonamide functionalities are often explored for their biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Chemical Building Blocks: The presence of reactive sites in this molecule makes it a useful intermediate for further chemical modifications.
Data Table: Comparative Analysis of Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 5-(Cyclopropylamino)-2-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | Not specified | Not specified | Pharmaceutical research, chemical synthesis |
| 4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide | C20H27N7O3S | 445.540 | Investigational drug, biological activity studies |
| 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | C8H6Cl2N4S | 261.13 | Antimicrobial research |
Research Findings and Challenges
While specific research findings on 5-(Cyclopropylamino)-2-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile are not detailed in the available literature, compounds with similar structures have shown promise in various biological assays. Challenges in studying this compound include its synthesis complexity and the need for further characterization of its chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume